molecular formula C36H64N10O13S3 B12363680 CSTSMLKAC (disulfide)

CSTSMLKAC (disulfide)

Cat. No.: B12363680
M. Wt: 941.2 g/mol
InChI Key: WPNRMGBBCPHBJC-QJRNWJQSSA-N
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Description

CSTSMLKAC (disulfide) is a cyclic peptide composed of nine amino acids: cysteine, serine, threonine, serine, methionine, leucine, lysine, alanine, and cysteine. The compound forms a disulfide bridge between the first and ninth cysteine residues, creating a stable cyclic structure. This peptide is known for its ability to home to cardiomyocytes in ischemic myocardium, making it a valuable tool in cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CSTSMLKAC (disulfide) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the assembly of the linear peptide, the disulfide bridge is formed through the oxidation of the cysteine residues. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of CSTSMLKAC (disulfide) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CSTSMLKAC (disulfide) primarily undergoes oxidation and reduction reactions due to the presence of the disulfide bridge. The disulfide bond can be reduced to form two free thiol groups, which can further participate in various chemical reactions .

Common Reagents and Conditions

Major Products

The major products of these reactions are the reduced form of the peptide with free thiol groups and the oxidized form with the disulfide bridge intact .

Scientific Research Applications

Targeted Delivery in Ischemic Myocardium

Overview
CSTSMLKAC, also known as a cardiac homing peptide, has been identified as a promising tool for targeting ischemic heart tissue. Its unique sequence allows it to selectively bind to ischemic myocardium, facilitating the delivery of therapeutic agents directly to damaged areas.

Case Study
In a study involving a rat model of ischemia-reperfusion injury, researchers utilized phage display techniques to identify CSTSMLKAC as a peptide that preferentially binds to ischemic heart tissue compared to healthy tissues. The peptide was conjugated with a fusion protein (Sumo-mCherry) and administered intravenously. Results showed a significant increase in the homing efficiency of the fusion protein to the ischemic left ventricle, demonstrating its potential for targeted drug delivery in cardiac therapies .

Quantitative Analysis of Targeting Efficiency

Data Table: Targeting Efficiency of CSTSMLKAC

Study ReferenceModel UsedTarget TissueBinding AffinityMethodology
Rat ModelIschemic MyocardiumHighIn vivo phage display
Mouse ModelIschemic HeartSignificantELISA for biodistribution
B16F10 Melanoma CellsTumor CellsModerateFluorescence correlation

This table summarizes various studies that quantitatively assess the targeting efficiency of CSTSMLKAC in different models and tissues.

Potential in Cancer Therapy

Emerging Applications
Recent research indicates that CSTSMLKAC may also have applications beyond cardiac therapies, including cancer treatment. Its ability to target specific tissues could be leveraged for delivering chemotherapeutic agents directly to tumor sites, thereby minimizing systemic side effects and enhancing treatment efficacy.

Future Directions and Research Opportunities

Innovative Therapeutics
Ongoing investigations are focusing on optimizing the use of CSTSMLKAC in combination with various therapeutic agents, including gene delivery systems and nanocarriers. The goal is to enhance the specificity and effectiveness of treatments for both ischemic heart diseases and cancer.

Mechanism of Action

CSTSMLKAC (disulfide) exerts its effects by homing to cardiomyocytes in the ischemic myocardium. The cyclic structure and specific amino acid sequence allow it to bind selectively to the target cells. This targeting mechanism involves interactions with specific receptors or proteins on the surface of cardiomyocytes, facilitating the delivery of therapeutic agents to the affected tissue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CSTSMLKAC (disulfide) is unique due to its specific sequence and disulfide bridge, which confer stability and high affinity for cardiomyocytes in ischemic myocardium. This makes it particularly effective for targeted drug delivery and therapeutic applications in cardiovascular research .

Q & A

Basic Research Questions

Q. Q1. What methodological approaches are recommended for synthesizing and confirming the disulfide bond in CSTSMLKAC?

Answer: The synthesis of CSTSMLKAC requires solid-phase peptide synthesis (SPPS) with orthogonal protection for cysteine residues (e.g., Trt and Acm groups) to ensure selective disulfide bond formation. Post-synthesis, non-reducing peptide mapping using LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) is critical to verify the disulfide linkage between Cys1 and Cys9. This method avoids reduction steps, preserving the native disulfide structure. Analytical validation should include:

  • Mass accuracy : Compare observed vs. theoretical mass (e.g., 941.15 Da for the cyclic form ).
  • Fragmentation patterns : Use tandem MS/MS to confirm sequence and bond connectivity .

Q. Q2. How can researchers ensure batch-to-batch consistency in CSTSMLKAC synthesis for reproducible experiments?

Answer: Implement quality control protocols such as:

  • HPLC purity analysis : Ensure ≥95% purity.
  • Circular dichroism (CD) spectroscopy : Validate secondary structure consistency.
  • Disulfide bond stability testing : Expose batches to oxidative/reductive stress and monitor structural integrity via LC-HRMS .
    Document all synthetic parameters (e.g., coupling efficiency, deprotection times) to identify variability sources .

Q. Advanced Experimental Design

Q. Q3. What experimental strategies are optimal for evaluating CSTSMLKAC's targeting efficiency in ischemic myocardium models?

Answer: Use in vivo phage display validation followed by ex vivo fluorescence imaging in rodent myocardial infarction (MI) models:

Ischemia induction : Ligate the left anterior descending coronary artery (LAD) to mimic MI .

Biodistribution analysis : Label CSTSMLKAC with near-infrared (NIR) dyes (e.g., Cy7) and quantify accumulation in ischemic vs. healthy tissue via IVIS imaging.

Competitive inhibition : Co-administer unlabeled peptide to confirm receptor-mediated targeting specificity .
Include sham-operated controls and statistical power analysis to address biological variability .

Q. Q4. How should researchers resolve contradictions in CSTSMLKAC's cellular uptake mechanisms reported across studies?

Answer: Adopt a multi-modal mechanistic approach :

  • Surface plasmon resonance (SPR) : Quantify binding affinity to putative receptors (e.g., integrins or heparan sulfate proteoglycans).
  • Knockdown/knockout models : Use siRNA or CRISPR to silence candidate receptors in cardiomyocytes.
  • Endocytosis inhibitors : Test uptake inhibition via chlorpromazine (clathrin-mediated) or methyl-β-cyclodextrin (caveolae-mediated) .
    Report negative results transparently and contextualize findings within prior literature .

Q. Data Analysis and Interpretation

Q. Q5. What statistical frameworks are suitable for analyzing CSTSMLKAC-enhanced exosome biodistribution data?

Answer: For longitudinal biodistribution studies, use mixed-effects models to account for intra-subject variability. Key steps:

Normalization : Express exosome counts as % injected dose/g tissue.

Time-series analysis : Apply ANOVA with repeated measures to compare ischemic vs. non-ischemic regions.

Confounder adjustment : Include covariates like infarct size or cardiac output .
Visualize data using heatmaps to highlight spatiotemporal targeting patterns .

Q. Q6. How can researchers validate the functional impact of CSTSMLKAC-mediated drug delivery in preclinical models?

Answer: Combine functional imaging and histopathological endpoints :

  • Echocardiography : Measure left ventricular ejection fraction (LVEF) pre- and post-treatment.
  • Tissue staining : Quantify apoptotic cells (TUNEL assay) and fibrosis (Masson’s trichrome) in targeted regions.
  • Biomarker profiling : Assess troponin-I and BNP levels to correlate targeting efficiency with therapeutic outcomes .
    Use blinded analysis to mitigate observer bias .

Q. Structural and Functional Characterization

Q. Q7. What advanced techniques are available to probe the conformational stability of CSTSMLKAC under physiological conditions?

Answer:

  • Nuclear magnetic resonance (NMR) : Resolve 3D structure in simulated body fluid (SBF) at 37°C.
  • Differential scanning calorimetry (DSC) : Measure thermal denaturation midpoint (Tm) to assess stability.
  • Molecular dynamics (MD) simulations : Predict flexibility of the disulfide-bonded loop under shear stress .
    Compare results with circular dichroism (CD) data to validate computational models .

Q. Reproducibility and Reporting Standards

Q. Q8. What minimal information should be included in Methods sections for studies involving CSTSMLKAC-functionalized exosomes?

Answer: Follow MISEV guidelines (Minimal Information for Studies of Extracellular Vesicles):

  • Exosome isolation : Detail ultracentrifugation parameters (e.g., 100,000×g, 2 hours).
  • Surface modification : Specify CSTSMLKAC conjugation ratio (e.g., 50 µg peptide/mg exosome protein).
  • QC metrics : Report nanoparticle tracking analysis (NTA) size (e.g., 90±15 nm) and zeta potential (e.g., -25±5 mV) .
    Archive raw MS/MS spectra and flow cytometry plots in public repositories .

Properties

Molecular Formula

C36H64N10O13S3

Molecular Weight

941.2 g/mol

IUPAC Name

(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-amino-10-(4-aminobutyl)-22-[(1R)-1-hydroxyethyl]-19,25-bis(hydroxymethyl)-7-methyl-13-(2-methylpropyl)-16-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid

InChI

InChI=1S/C36H64N10O13S3/c1-17(2)12-23-32(54)40-21(8-6-7-10-37)30(52)39-18(3)28(50)45-26(36(58)59)16-62-61-15-20(38)29(51)43-25(14-48)34(56)46-27(19(4)49)35(57)44-24(13-47)33(55)41-22(9-11-60-5)31(53)42-23/h17-27,47-49H,6-16,37-38H2,1-5H3,(H,39,52)(H,40,54)(H,41,55)(H,42,53)(H,43,51)(H,44,57)(H,45,50)(H,46,56)(H,58,59)/t18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

WPNRMGBBCPHBJC-QJRNWJQSSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC(C)C)CCSC)CO)[C@@H](C)O)CO)N)C(=O)O

Canonical SMILES

CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC(C)C)CCSC)CO)C(C)O)CO)N)C(=O)O

Origin of Product

United States

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